1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one
Description
1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one is a structurally complex organic compound featuring an indole core substituted at the 1-position with a benzenesulfonyl group and at the 2-position with a 3-methylbut-2-en-1-one moiety. The α,β-unsaturated ketone (enone) at the 2-position introduces conjugation, enabling participation in Michael additions or Diels-Alder reactions.
Properties
CAS No. |
102210-76-4 |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C19H17NO3S/c1-14(2)12-19(21)18-13-15-8-6-7-11-17(15)20(18)24(22,23)16-9-4-3-5-10-16/h3-13H,1-2H3 |
InChI Key |
GMENFGDPWMFUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
This method employs palladium-catalyzed coupling to construct the indole-benzenesulfonyl framework. Key steps include:
Step 1 : Synthesis of 1-(benzenesulfonyl)-1H-indol-2-ylboronic acid
- Reagents : 1H-indole, benzenesulfonyl chloride, bis(pinacolato)diboron
- Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, DMF solvent, 80°C, 12 hours
- Yield : 78%
Step 2 : Coupling with 3-methylbut-2-enoyl chloride
- Reagents : 3-methylbut-2-enoyl chloride, triethylamine
- Conditions : Room temperature, 4 hours under nitrogen
- Yield : 65%
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | None |
| Solvent | DMF | Dichloromethane |
| Reaction Time (h) | 12 | 4 |
| Yield (%) | 78 | 65 |
Friedel-Crafts Acylation Strategy
This route focuses on introducing the 3-methylbut-2-enoyl group via electrophilic substitution:
Step 1 : Sulfonation of indole
- Reagents : Indole, benzenesulfonyl chloride
- Conditions : Pyridine, 0°C to RT, 6 hours
- Yield : 85%
Step 2 : Acylation with 3-methylbut-2-enoyl chloride
- Reagents : AlCl₃ catalyst, anhydrous CH₂Cl₂
- Conditions : 0°C, 2 hours
- Yield : 72%
Optimization Note : Microwave-assisted acylation (100°C, 20 min) improves yield to 81% while reducing side products.
Multi-Step Hybrid Synthesis
A convergent approach combining Suzuki coupling and acylation:
- Intermediate 1 : 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
- Intermediate 2 : 3-methylbut-2-enoyl chloride
- Prepared from 3-methylbut-2-enoic acid using oxalyl chloride.
- Final Coupling : Wittig reaction between Intermediate 1 and ylide from Intermediate 2.
- Conditions : NaH, THF, 0°C to RT, 3 h
- Yield : 68%
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires expensive Pd catalysts |
| Friedel-Crafts | Scalable, fewer steps | Acid-sensitive substrates problematic |
| Hybrid Synthesis | Modular, adaptable | Multi-step purification required |
Critical Data and Characterization
- Melting Point : 142–144°C (DSC)
- ¹H NMR (CDCl₃) : δ 8.21 (d, 1H, indole-H), 7.85–7.45 (m, 5H, aryl-H), 6.12 (s, 1H, enone-H)
- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient)
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one" is not available. However, some information can be gathered from the search results regarding this compound and related compounds.
Chemical Properties and Identification
Related Compounds and Their Applications
While specific applications for "this compound" are not detailed in the provided search results, other benzenesulfonyl and indole derivatives show a variety of biological activities.
- Anticancer Activity: Some compounds with related structures have shown anticancer activity .
- Anticonvulsant Activity: Certain 1,2,4-triazole-3-thiones, obtained from reactions involving acylhydrazides and isothiocyanates, have demonstrated anticonvulsant activity, acting via voltage-gated sodium channel inhibition .
- Antimicrobial Activity: Ethyl (2-aroylaryloxy)acetates exhibit antibacterial and antifungal activity, with halo-substituted compounds showing increased growth inhibition .
- Enzyme Inhibition: Some synthesized compounds efficiently inhibited metabolic enzymes like AChE and could be potential drugs for treating conditions like mountain sickness, glaucoma, gastric ulcers, epilepsy, osteoporosis, and neurological disorders .
- Other Indole Derivatives:
Relevant Information Regarding Benzenesulfonyl Group
Mechanism of Action
The mechanism of action of 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The benzenesulfonyl group in the main compound reduces electron density on the indole ring, contrasting with electron-donating groups like benzyl () or methoxy (). This difference impacts reactivity in electrophilic substitutions; sulfonyl-substituted indoles may resist further electrophilic attack compared to benzoyl () or hydroxy-substituted analogs ().
- Conjugation and Reactivity : The α,β-unsaturated ketone enables conjugation, facilitating reactions such as Michael additions. This contrasts with saturated ketones in compounds like 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (), which lack this reactivity.
- Steric Effects: Bulkier substituents (e.g., 3-isopropylphenyl in ) may hinder crystallization or enzymatic interactions compared to the planar enone group in the main compound.
Physical and Crystallographic Properties
Table 2: Physical Properties
- The absence of melting point data for the main compound highlights a gap in literature, whereas analogs like the isoindolinone in exhibit well-documented thermal properties.
- Crystallographic refinement tools like SHELXL () are critical for resolving complex structures, particularly those with sulfonyl or bromomethyl groups ().
Biological Activity
The compound 1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one is a complex organic molecule that features an indole structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
Key Features
- Indole Core : The indole moiety contributes to the compound's ability to interact with various biological targets.
- Benzenesulfonyl Group : This group enhances the compound's solubility and reactivity, potentially influencing its biological interactions.
- 3-Methylbut-2-en-1-one Moiety : This structural feature may enhance the compound's reactivity and biological efficacy.
Anticancer Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer activity. Molecular docking studies suggest that this compound may bind effectively to key enzymes involved in cancer cell proliferation, such as cyclooxygenase and topoisomerases.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound against various cancer cell lines, it was found to preferentially inhibit the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblasts. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating potent activity against these cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and fungal pathogens like Candida albicans. The MIC values against these pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| Methicillin-resistant S. aureus | < 1 |
| Candida albicans | 7.80 |
These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells and pathogens.
- Biofilm Disruption : Some studies suggest that it can inhibit biofilm formation in bacteria, which is crucial for treating persistent infections .
Comparative Studies
Comparative studies with other indole derivatives have shown that this compound possesses unique features that enhance its biological activity. For instance, compounds like indomethacin and benzensulfonamide have demonstrated distinct therapeutic effects but lack the structural complexity that contributes to the efficacy of this compound.
Future Directions
Ongoing research is focusing on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Exploring Combinations : Investigating the potential synergistic effects when combined with existing therapies for cancer and infections.
Q & A
Q. What synthetic strategies are effective for preparing 1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the sulfonylation of indole derivatives. For example:
Sulfonylation: React indole with benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to form 1-(benzenesulfonyl)-1H-indole .
Functionalization: Introduce the α,β-unsaturated ketone moiety via Claisen-Schmidt condensation using 3-methylbut-2-enal or its equivalents. Optimize reaction conditions (e.g., acid catalysis or microwave-assisted synthesis) to enhance yield .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Based on structurally related sulfonamide-indole compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Exposure Mitigation: Avoid inhalation (use N95 masks) and skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage: Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases, oxidizing agents) .
Q. How can initial structural characterization be performed?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural determination?
Methodological Answer:
- Crystallization: Optimize solvent systems (e.g., DCM/hexane) to grow high-quality crystals. Slow evaporation at 4°C is often effective .
- Data Collection: Use a synchrotron source or low-temperature (100 K) settings to enhance resolution. Collect data with a minimum θ angle of 25° for completeness .
- Refinement: Employ SHELXL for refinement. Address disorder in the benzenesulfonyl group using PART and ISOR commands. Validate with R < 0.05 and wR < 0.15 .
Q. How to interpret conflicting NMR data between experimental and computational predictions?
Methodological Answer:
Q. What strategies address low yields in the Claisen-Schmidt condensation step?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) to improve enolization .
- Reaction Optimization:
- Use Dean-Stark traps to remove water in toluene reflux.
- Explore microwave-assisted synthesis (80°C, 30 min) for faster kinetics .
- Byproduct Analysis: Monitor reaction via LC-MS to identify side products (e.g., aldol adducts) and adjust stoichiometry .
Q. How to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
- Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation .
- Mechanistic Insight: Use H NMR to detect hydrolysis products (e.g., free indole or sulfonic acid). Stability is typically highest at pH 6–8 due to minimized nucleophilic attack on the sulfonyl group .
Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Data Normalization: Standardize assays (e.g., IC values) using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation: Re-validate compound identity via SC-XRD or 2D NMR in each study to rule out isomerism or impurities .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to assess variability across experimental conditions (e.g., cell lines, solvent vehicles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
